Monometacrine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

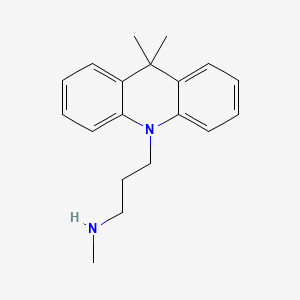

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4757-49-7 |

|---|---|

Molekularformel |

C19H24N2 |

Molekulargewicht |

280.4 g/mol |

IUPAC-Name |

3-(9,9-dimethylacridin-10-yl)-N-methylpropan-1-amine |

InChI |

InChI=1S/C19H24N2/c1-19(2)15-9-4-6-11-17(15)21(14-8-13-20-3)18-12-7-5-10-16(18)19/h4-7,9-12,20H,8,13-14H2,1-3H3 |

InChI-Schlüssel |

PGSOFANFWNSSRA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCNC)C |

Andere CAS-Nummern |

4757-49-7 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Monometacrine: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding Monometacrine is scarce as it was never marketed. This guide is based on its classification as a tricyclic antidepressant (TCA) and an acridine derivative, and as a metabolite of Dimetacrine. The mechanisms of action described are inferred from the known pharmacology of these drug classes. Specific quantitative data for this compound is not publicly available.

Introduction

This compound (desmethyldimetacrine) is a tricyclic antidepressant (TCA) belonging to the acridine derivative family of compounds.[1] It is the N-desmethyl metabolite of Dimetacrine, another TCA.[1] Although developed as an antidepressant, this compound was never commercialized, and consequently, detailed pharmacological data is limited. This document aims to provide a comprehensive technical overview of its presumed mechanism of action based on the established pharmacology of TCAs and acridine derivatives.

Core Mechanism of Action: Tricyclic Antidepressant Properties

As a tricyclic antidepressant, the primary mechanism of action of this compound is presumed to be the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake from the synaptic cleft.[2] This action increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Signaling Pathways

The inhibition of serotonin and norepinephrine transporters (SERT and NET, respectively) by TCAs leads to a cascade of downstream signaling events. Initially, the increased availability of 5-HT and NE in the synaptic cleft leads to enhanced activation of their respective postsynaptic receptors. Chronic administration is thought to induce adaptive changes in the brain, including alterations in receptor density and sensitivity, which are believed to be crucial for the therapeutic antidepressant effect.

Below are diagrams illustrating the general signaling pathways affected by tricyclic antidepressants.

Receptor Antagonism

In addition to reuptake inhibition, TCAs are known to be antagonists at a variety of other receptors, which contributes to their side effect profile. It is plausible that this compound shares these properties.

-

Muscarinic Acetylcholine Receptors (M1): Antagonism leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[3]

-

Histamine H1 Receptors: Blockade of these receptors is responsible for the sedative effects of many TCAs.

-

Alpha-1 Adrenergic Receptors: Antagonism can cause orthostatic hypotension and dizziness.[4]

Potential Secondary Mechanism: Cholesterol Esterase Inhibition

Some acridine derivatives have been shown to inhibit cholesterol esterase. This enzyme is involved in the absorption of dietary cholesterol. While not a primary mechanism for antidepressant action, this property could have other pharmacological implications.

Signaling Pathway

Inhibition of pancreatic cholesterol esterase in the intestine would reduce the hydrolysis of dietary cholesterol esters, thereby decreasing the absorption of cholesterol.

Data Presentation

Due to the lack of specific studies on this compound, no quantitative data on its binding affinities (Ki) or inhibitory concentrations (IC50) for various transporters and receptors are available. For its parent compound, Dimetacrine, qualitative binding to synaptosomes has been described, but without quantitative values.

For context, below is a table with representative binding affinity ranges for various tricyclic antidepressants at key targets. It is hypothesized that this compound's profile would fall within these general ranges.

| Target | Representative Ki Range (nM) for TCAs |

| Serotonin Transporter (SERT) | 1 - 50 |

| Norepinephrine Transporter (NET) | 1 - 100 |

| Histamine H1 Receptor | 0.1 - 20 |

| Muscarinic M1 Receptor | 1 - 100 |

| Alpha-1 Adrenergic Receptor | 5 - 200 |

Note: This table presents generalized data for the TCA class and does not represent specific data for this compound.

Experimental Protocols

The following are generalized protocols for key experiments that would be used to characterize the mechanism of action of a compound like this compound.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity of a test compound for the serotonin and norepinephrine transporters.

Workflow:

Methodology:

-

Membrane Preparation: Cell lines stably expressing human SERT or NET are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

-

Binding Reaction: Membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vitro Cholesterol Esterase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of pancreatic cholesterol esterase.

Workflow:

Methodology:

-

Enzyme and Substrate Preparation: A solution of purified pancreatic cholesterol esterase is prepared in a suitable buffer. A chromogenic substrate, such as p-nitrophenyl butyrate (pNPB), is also prepared.

-

Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the test compound (this compound).

-

Enzymatic Reaction: The reaction is initiated by the addition of the pNPB substrate. The hydrolysis of pNPB by cholesterol esterase releases p-nitrophenol, which has a yellow color.

-

Measurement: The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.

-

Data Analysis: The percentage of enzyme inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

While specific experimental data for this compound is not available in the public domain, its classification as a tricyclic antidepressant provides a strong basis for its presumed mechanism of action. The primary effects are likely mediated through the inhibition of serotonin and norepinephrine reuptake, leading to a complex cascade of neuroadaptive changes. Additionally, like other TCAs, it is expected to exhibit antagonist activity at muscarinic, histaminic, and adrenergic receptors, which would be responsible for its side effect profile. The potential for cholesterol esterase inhibition, a characteristic of some acridine derivatives, represents a possible secondary mechanism that warrants further investigation. The experimental protocols outlined in this guide provide a framework for the future characterization of this compound's pharmacological profile should the compound become available for research.

References

An In-Depth Technical Guide on the Historical Development of Monometacrine as an Antidepressant

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the historical development of Monometacrine, a tricyclic antidepressant (TCA). Given that this compound was never commercially marketed, this document also extensively covers its parent compound, Dimetacrine, to infer its pharmacological profile and developmental context. The guide includes what little is known about its synthesis, preclinical and clinical investigations, and mechanism of action, adhering to a technical format for an audience of research and development professionals. All available quantitative data is summarized, and relevant pathways and workflows are visualized.

Introduction and Historical Context

The mid-20th century marked the beginning of the psychopharmacological era, with the serendipitous discovery of the antidepressant properties of iproniazid and imipramine. These discoveries led to the monoamine hypothesis of depression, which posited that a deficiency in monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) was a key etiological factor in depression. This hypothesis spurred the development of numerous compounds aimed at increasing the synaptic availability of these neurotransmitters.

This compound, also known as desmethyldimetacrine or by its developmental code name SD-735, emerged during this period of extensive research into tricyclic antidepressants. As the N-desmethyl metabolite of Dimetacrine, its development is intrinsically linked to that of its parent compound. Dimetacrine itself was developed as an analogue of other successful TCAs, with an acridine nucleus. While Dimetacrine saw limited clinical use in Europe and Japan, this compound was identified as a pharmacologically active metabolite but was never brought to market.

This compound: A Profile

This compound is a tricyclic antidepressant belonging to the dibenzacridine class. Structurally, it is the N-desmethylated metabolite of Dimetacrine. The limited available information suggests that its pharmacological profile would be similar to other secondary amine TCAs.

Synthesis

A plausible synthetic pathway is outlined in the diagram below.

Caption: Plausible synthetic routes to this compound.

Pharmacology of Dimetacrine (Parent Compound)

Due to the scarcity of data on this compound, the pharmacological profile of its parent compound, Dimetacrine, is presented here as a proxy.

Mechanism of Action

Like other tricyclic antidepressants, Dimetacrine is believed to exert its therapeutic effects by inhibiting the reuptake of norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft. As a tertiary amine, Dimetacrine would likely show a preference for serotonin reuptake inhibition, while its metabolite, this compound (a secondary amine), would be expected to be a more potent and selective inhibitor of norepinephrine reuptake. This is a common pattern observed with other TCAs and their N-desmethyl metabolites (e.g., imipramine and desipramine).

The presumed signaling pathway is illustrated below.

Caption: Monoamine reuptake inhibition by TCAs.

Preclinical Studies

Detailed preclinical data for Dimetacrine is sparse. However, some in-vivo studies in animal models were conducted to assess its pharmacological effects.

Table 1: Summary of Preclinical Data for Dimetacrine

| Parameter | Animal Model | Observation | Reference |

| Cardiovascular Effects | Anesthetized Dogs | Tachycardia observed at doses of 1-3 mg/kg i.v. Abrupt fall in blood pressure followed by cardiac arrest at 30 mg/kg i.v. | [1] |

| Contractile Force | Isolated Guinea Pig Atria | Decrease in contractile force to 36.5% at 10 µM. No significant change at 0.3 µM. | [1] |

Experimental Protocol: Assessment of Cardiovascular Effects in Dogs Adult mongrel dogs were anesthetized with sodium pentobarbital. Respiratory movement was measured using a pneumograph. Arterial blood pressure was monitored via a cannula in the femoral artery. Increasing doses of Dimetacrine were administered intravenously, and changes in heart rate and blood pressure were recorded.[1]

Clinical Studies

A double-blind clinical trial compared the efficacy of Dimetacrine to imipramine in hospitalized patients with depression.

Table 2: Summary of Comparative Clinical Trial Data (Dimetacrine vs. Imipramine)

| Outcome Measure | Dimetacrine | Imipramine | Conclusion | Reference |

| Antidepressant Efficacy | Lower than Imipramine | Higher than Dimetacrine | Dimetacrine was found to be less efficacious than imipramine. | [2] |

| Side Effects | More pronounced weight loss and abnormal liver function tests | Less pronounced weight loss and liver function abnormalities | Dimetacrine exhibited a less favorable side effect profile in this study. | [2] |

Metabolism of Dimetacrine to this compound

The primary metabolic pathway for tertiary amine TCAs is N-demethylation to their corresponding secondary amines. In this case, Dimetacrine is metabolized to this compound. This biotransformation is primarily carried out by cytochrome P450 enzymes in the liver.

Caption: Metabolic conversion of Dimetacrine.

Conclusion

The historical development of this compound as an antidepressant is largely a footnote in the broader history of tricyclic antidepressants. As a compound that was never marketed, its development did not progress to a stage where extensive public data became available. Its identity as the active metabolite of Dimetacrine provides the primary basis for understanding its likely pharmacological properties. The available data on Dimetacrine suggests a typical TCA profile with imipramine-like effects, though with potentially lower efficacy and a different side-effect profile. For researchers in drug development, the story of this compound highlights the common practice of investigating active metabolites and the rigorous comparative studies that lead to decisions about which compounds to advance to the market. The lack of detailed published data also underscores the proprietary nature of early drug development.

References

A Technical Deep Dive into the Pharmacological Relationship of Monometacrine, Dimetacrine, and Imipramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipramine, a dibenzazepine derivative, stands as the prototypical tricyclic antidepressant (TCA), having paved the way for a generation of therapies for major depressive disorder. Its clinical efficacy is primarily attributed to its potent inhibition of the serotonin (SERT) and norepinephrine (NET) transporters. This technical guide provides an in-depth analysis of imipramine and its structural and metabolic relatives, dimetacrine and monometacrine. While imipramine is a well-characterized compound, dimetacrine and its metabolite, this compound, are less extensively studied. This document aims to collate and present the available data to elucidate the core relationships between these three compounds, focusing on their chemical structures, pharmacological activities, metabolic pathways, and impact on cellular signaling.

Chemical Structures and Relationships

Imipramine, dimetacrine, and this compound share a common tricyclic core structure, which is a hallmark of this class of antidepressants. The key structural differences lie in the substitutions on the central ring and the terminal amine group of the side chain.

-

Imipramine: Features a 10,11-dihydro-5H-dibenz[b,f]azepine core with a 3-(dimethylamino)propyl side chain attached to the nitrogen atom of the central ring.[1][2]

-

Dimetacrine: Possesses an acridine core, specifically a 9,9-dimethylacridan, with a 3-(dimethylamino)propyl side chain attached to the nitrogen atom.[3][4]

-

This compound: As the N-desmethyl metabolite of dimetacrine, it shares the same 9,9-dimethylacridan core but has a 3-(methylamino)propyl side chain.

The structural relationship between these compounds is pivotal to understanding their pharmacological profiles. The tertiary amine of imipramine and dimetacrine is a key feature influencing their interaction with monoamine transporters. The metabolic conversion to their respective secondary amine metabolites, desipramine (from imipramine) and this compound (from dimetacrine), alters their pharmacological activity.

Comparative Pharmacological Data

The primary mechanism of action for these tricyclic compounds is the inhibition of serotonin and norepinephrine reuptake by binding to their respective transporters, SERT and NET. The following tables summarize the available quantitative data for their binding affinities and inhibitory concentrations.

| Compound | Target | Parameter | Value (nM) | Reference |

| Imipramine | SERT | Kd | 1.4 | [5] |

| SERT | IC50 | 11.2 (high-affinity) | [6] | |

| NET | Kd | 37 | [5] | |

| Histamine H1 Receptor | Kd | 37 | [5] | |

| Muscarinic Acetylcholine Receptor | Kd | 46 | [5] | |

| α1-Adrenergic Receptor | Kd | 32 | [5] | |

| Dimetacrine | SERT | Ki | Data not available | |

| NET | Ki | Data not available | ||

| This compound | SERT | Ki | Data not available | |

| NET | Ki | Data not available |

Pharmacokinetic Profiles

The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion, are crucial for determining their therapeutic efficacy and potential for drug-drug interactions.

| Parameter | Imipramine | Dimetacrine | This compound |

| Bioavailability | 22-77% (oral)[11][12] | Data not available | Data not available |

| Protein Binding | 60-96%[11][12] | Data not available | Data not available |

| Volume of Distribution | 10-20 L/kg[11][12] | Data not available | Data not available |

| Metabolism | Hepatic, primarily by CYP2C19, CYP3A4, CYP1A2 (demethylation) and CYP2D6 (hydroxylation)[11][12] | Presumed hepatic; metabolized to this compound[7] | Data not available |

| Elimination Half-life | 8-21 hours[12][13] | Approximately 10 hours[3][7] | Data not available |

| Clearance | 1 L/h/kg[11] | Data not available | Data not available |

Metabolic Pathways

The metabolism of tricyclic antidepressants is a critical determinant of their overall pharmacological effect, as metabolites often possess their own distinct activity profiles.

Imipramine Metabolism

Imipramine is extensively metabolized in the liver, primarily through two major pathways:

-

N-demethylation: Cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP1A2, catalyze the removal of a methyl group from the tertiary amine of imipramine to form its active metabolite, desipramine.[11][12]

-

Hydroxylation: Both imipramine and desipramine undergo hydroxylation, primarily mediated by CYP2D6, to form 2-hydroxyimipramine and 2-hydroxydesipramine, respectively.[11][12] These hydroxylated metabolites can then be further conjugated with glucuronic acid for excretion.[13]

Metabolic pathway of imipramine.

Dimetacrine Metabolism

While less is known about the specifics of dimetacrine metabolism, it is established that it undergoes N-demethylation to form its active metabolite, this compound.[7] The specific cytochrome P450 isozymes responsible for this conversion have not been definitively identified in the available literature.

Metabolic pathway of dimetacrine.

Signaling Pathways

The therapeutic and adverse effects of these compounds extend beyond simple reuptake inhibition and involve the modulation of various downstream signaling pathways.

Monoamine Transporter Inhibition and Downstream Effects

By blocking SERT and NET, imipramine and likely dimetacrine increase the synaptic concentrations of serotonin and norepinephrine.[14][15] This enhanced neurotransmitter availability leads to a cascade of adaptive changes in neuronal signaling. Chronic administration of antidepressants is associated with the downregulation of β-adrenergic receptors and alterations in the function of G-protein coupled receptors.[11] These changes are thought to contribute to the delayed onset of the therapeutic effects of TCAs.

Mechanism of SERT/NET inhibition.

Other Signaling Pathways

Recent research has indicated that imipramine's effects are not limited to monoaminergic systems. Studies have shown that imipramine can modulate neuroinflammatory signaling by down-regulating microglial activation and reducing the expression of pro-inflammatory cytokines like IL-6.[16] Furthermore, imipramine has been found to influence pathways involved in apoptosis and cell survival, such as the EGFR/PKC-δ/NF-κB signaling cascade.[3][6][17] The effects of dimetacrine and this compound on these pathways have not been reported.

Experimental Protocols

Radioligand Binding Assay for SERT and NET Affinity

This protocol is a generalized procedure for determining the binding affinity of test compounds to the serotonin and norepinephrine transporters.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells expressing human SERT or NET in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]-imipramine for SERT or [³H]-nisoxetine for NET) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (imipramine, dimetacrine, or this compound).

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known potent inhibitor (e.g., paroxetine for SERT, desipramine for NET).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. researchgate.net [researchgate.net]

- 2. Imipramine - Wikipedia [en.wikipedia.org]

- 3. Dimetacrine | C20H26N2 | CID 94280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Regulation of high- and low-affinity [3H]imipramine recognition sites in rat brain by chronic treatment with antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. omedic.cl [omedic.cl]

- 11. go.drugbank.com [go.drugbank.com]

- 12. mims.com [mims.com]

- 13. Measurement and pharmacokinetic analysis of imipramine and its metabolite by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Imipramine Increases Norepinephrine and Serotonin in the Salivary Glands of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Imipramine attenuates neuroinflammatory signaling and reverses stress-induced social avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suppression of EGFR/PKC-δ/NF-κB Signaling Associated With Imipramine-Inhibited Progression of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural and Stereochemical Analysis of Novel Pharmaceutical Compounds: A Case Study Using the Hypothetical Molecule Monometacrine

Disclaimer: As of the latest literature review, "Monometacrine" is not a recognized chemical entity in publicly available scientific databases. Therefore, this document serves as an in-depth technical guide illustrating the standard procedures for the structural and stereochemical analysis of a novel chiral compound, using a hypothetical molecule designated as this compound for exemplary purposes. The data and specific experimental conditions presented herein are illustrative and intended to guide researchers, scientists, and drug development professionals through the analytical workflow.

Introduction

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic agent is underpinned by a rigorous and comprehensive structural and stereochemical characterization. The precise three-dimensional arrangement of atoms in a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. Chirality, in particular, is a critical aspect, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

This guide provides a detailed overview of the modern analytical techniques and methodologies employed to elucidate the complete chemical structure and stereochemistry of a novel compound. We will use the hypothetical molecule, "this compound," as a case study to demonstrate the application of these techniques, from initial molecular formula determination to the separation and characterization of its individual stereoisomers.

For the purpose of this guide, we will assume this compound has the following structure, which contains a single chiral center, giving rise to a pair of enantiomers.

Hypothetical Structure of this compound (C₁₂H₁₅NO₂):

Caption: Relationship between racemic this compound and its constituent enantiomers.

Separation of Enantiomers by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying enantiomers. [1][2][3][4][5]This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening: A variety of chiral columns (e.g., polysaccharide-based like cellulose or amylose derivatives, or protein-based) are screened with the racemic this compound sample.

-

Mobile Phase Optimization: Different mobile phases (normal phase, reversed-phase, polar organic) are tested to achieve baseline separation of the two enantiomer peaks with good resolution (Rs > 1.5). Modifiers (e.g., acids, bases, alcohols) are often added in small quantities to improve peak shape and resolution.

-

Method Validation: The optimized method is validated for linearity, accuracy, precision, and robustness.

-

Analysis: The racemic mixture and purified single enantiomer samples are analyzed.

Table 4: Hypothetical Chiral HPLC Data for this compound

| Parameter | Value |

| HPLC Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (Peak 1) | 8.2 min |

| Retention Time (Peak 2) | 9.5 min |

| Resolution (Rs) | 2.1 |

Characterization by Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. [6][7][8][9][10]Enantiomers rotate light by equal amounts but in opposite directions.

Experimental Protocol: Polarimetry

-

Sample Preparation: A solution of each purified enantiomer is prepared at a precise concentration (c, in g/mL) in a suitable achiral solvent.

-

Measurement: The solution is placed in a polarimeter cell of a known path length (l, in dm). The observed rotation (α) is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) .

Table 5: Hypothetical Polarimetry Data for this compound Enantiomers

| Stereoisomer | Concentration (g/mL) | Path Length (dm) | Observed Rotation (α) | Specific Rotation [α]D²⁰ |

| (S)-Monometacrine | 0.01 | 1.0 | +0.45° | +45.0° |

| (R)-Monometacrine | 0.01 | 1.0 | -0.45° | -45.0° |

The equal and opposite specific rotation values are characteristic of a pair of enantiomers.

Integrated Analytical Workflow

The complete structural and stereochemical elucidation of a novel compound like this compound follows a logical workflow, integrating various analytical techniques.

Caption: Integrated workflow for the structural and stereochemical analysis of this compound.

Conclusion

The comprehensive analysis of a novel pharmaceutical compound is a multi-faceted process that requires the integration of several advanced analytical techniques. Through a systematic workflow involving mass spectrometry, multi-dimensional NMR, and single-crystal X-ray crystallography, the exact molecular formula, atomic connectivity, and absolute three-dimensional structure can be determined. Furthermore, specialized techniques like chiral HPLC and polarimetry are indispensable for the separation and characterization of stereoisomers. This rigorous characterization is fundamental to understanding the structure-activity relationship (SAR) and ensuring the quality, safety, and efficacy of new drug candidates. The methodologies outlined in this guide, though demonstrated with the hypothetical molecule this compound, represent the standard and essential practices in modern drug discovery and development.

References

- 1. CHIRAL HPLC | PPTX [slideshare.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Chiral Method Development Strategies for HPLC [merckmillipore.com]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. Determination of enantiomers in ephedrine mixtures by polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vernier.com [vernier.com]

- 10. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

In Vitro Receptor Binding Profile of Monometacrine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Monometacrine

This compound is structurally classified as a tricyclic antidepressant (TCA).[1] It is the N-desmethyl metabolite of Dimetacrine, a TCA that was developed in the 1960s but is not widely marketed.[1] The pharmacological activity of metabolites is a critical aspect of drug development, as they can contribute to both the therapeutic efficacy and the side-effect profile of the parent compound. Given the established mechanism of action for TCAs, it is hypothesized that this compound interacts with a range of biogenic amine receptors and transporters.

Quantitative Receptor Binding Data

Exhaustive searches of scientific databases and literature have not yielded specific quantitative in vitro receptor binding data (e.g., Ki or IC50 values) for this compound. Research on its parent compound, Dimetacrine, suggests it has imipramine-like effects, but a comprehensive binding profile is not publicly documented.[1][2] One study investigated the binding of radiolabeled Dimetacrine to rat cerebral cortex synaptosomes, identifying both saturable and non-saturable binding components, but did not provide affinities for a panel of specific receptors.[3]

Due to the lack of specific data for this compound, a quantitative data table cannot be presented. However, based on the general pharmacology of TCAs, it is anticipated that this compound would exhibit varying affinities for the following targets:

-

Serotonin Transporter (SERT)

-

Norepinephrine Transporter (NET)

-

Histamine H1 Receptor

-

Alpha-1 Adrenergic Receptor

-

Muscarinic M1-M5 Receptors

The affinity for these targets is a defining characteristic of TCAs and contributes to their therapeutic effects and side-effect profiles, which can include sedation (H1 antagonism), orthostatic hypotension (alpha-1 antagonism), and anticholinergic effects (muscarinic antagonism).[4][5]

Experimental Protocols for Receptor Binding Assays

The following provides a generalized methodology for determining the in vitro receptor binding profile of a test compound like this compound. This protocol is based on standard competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors and transporters.

Materials:

-

Test Compound: this compound

-

Radioligands: Specific for each target receptor/transporter (e.g., [3H]-Citalopram for SERT, [3H]-Nisoxetine for NET, [3H]-Pyrilamine for H1 receptors).

-

Receptor Source: Cell membranes from recombinant cell lines expressing the target receptor or from specific tissue homogenates (e.g., rat brain cortex).

-

Assay Buffer: Specific to each receptor assay, typically containing buffers, salts, and protease inhibitors.

-

Non-specific Binding Competitor: A high concentration of a known ligand for the target receptor to determine non-specific binding.

-

96-well filter plates.

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

-

Assay Reaction: In each well of the 96-well plate, the following are added in a specific order:

-

Assay buffer

-

A fixed concentration of the specific radioligand.

-

Varying concentrations of the test compound (this compound) or the non-specific binding competitor.

-

The receptor-containing membrane preparation.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through the filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are dried, and scintillation fluid is added to each well. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.

Data Analysis:

-

The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

-

IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the concentration-response curves.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Caption: General workflow for a competitive radioligand binding assay.

Signaling Pathways

Due to the absence of specific receptor binding data for this compound, a detailed signaling pathway diagram cannot be constructed. The downstream signaling effects of this compound would be dependent on which receptors it binds to with significant affinity and whether it acts as an agonist, antagonist, or inverse agonist at these sites. For instance, if this compound is found to be a potent antagonist at the histamine H1 receptor, the relevant signaling pathway would involve the blockade of Gq/G11 protein coupling and subsequent inhibition of phospholipase C activation. Without the primary binding data, any depiction of signaling pathways would be purely speculative.

Conclusion

This compound, a metabolite of the tricyclic antidepressant Dimetacrine, remains poorly characterized in terms of its in vitro receptor binding profile. While its chemical structure suggests likely interactions with monoamine transporters and various neurotransmitter receptors, quantitative affinity data are not available in the reviewed literature. The provided experimental protocol outlines a standard method by which such a profile could be determined. Future research is required to fully elucidate the pharmacological properties of this compound, which would provide a clearer understanding of its potential therapeutic and adverse effects. Professionals in drug development are encouraged to perform comprehensive binding and functional assays to characterize this and other novel or under-researched compounds.

References

Monometacrine: An Uncharted Territory in Clinical Efficacy

Despite a comprehensive search of scientific literature and clinical trial databases, there is a notable absence of early clinical studies detailing the efficacy of Monometacrine. This is primarily because this compound, a tricyclic compound, was investigated as an antidepressant but was ultimately never marketed.[1] As a result, it did not proceed through the extensive clinical trial phases necessary to generate the robust efficacy and safety data required for regulatory approval and widespread clinical use.

This compound, also known as desmethyldimetacrine, is recognized as the N-desmethyl analogue and a metabolite of another tricyclic compound, dimetacrine.[1] While its chemical structure and relationship to other tricyclic antidepressants are documented, its clinical journey appears to have been truncated before significant human efficacy trials could be conducted or at least before their results were published in accessible scientific literature.

Our in-depth search for "this compound clinical trials," "this compound efficacy studies," and "early studies this compound" did not yield any specific results containing quantitative data, detailed experimental protocols, or established signaling pathways related to its clinical effects. The information available is largely limited to its chemical identity and its status as a non-marketed drug.[1]

Without any available clinical data, it is not possible to provide a summary of quantitative efficacy, detail experimental methodologies from clinical studies, or create visualizations of its signaling pathways as initially requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and mandatory visualizations cannot be fulfilled due to the lack of foundational research and clinical investigation into this compound's efficacy in a clinical setting.

For researchers, scientists, and drug development professionals interested in the broader class of tricyclic antidepressants or the metabolic pathways of related compounds like dimetacrine, further investigation into the historical, preclinical, or unpublished research archives may be necessary. However, based on publicly available information, this compound remains a compound with a preclinical history but no discernible footprint in the landscape of clinical efficacy studies.

References

Preclinical Toxicological Profile of Monometacrine: An In-depth Technical Guide

Disclaimer: As of November 2025, publicly available toxicological data for a compound specifically named "Monometacrine" is not available. This guide has been constructed as a comprehensive template to aid researchers, scientists, and drug development professionals in structuring and presenting preclinical toxicology data for a novel investigational drug, using placeholder information for "this compound." The experimental protocols and data tables are representative of a standard preclinical toxicology evaluation for an anti-cancer agent.

Executive Summary

This document provides a comprehensive overview of the preclinical toxicological profile of this compound, an investigational compound under development. The studies summarized herein were conducted to characterize the potential toxicities of this compound in various preclinical models and to establish a preliminary safety profile to support further clinical development. The evaluations include acute, sub-chronic, and chronic toxicity assessments, as well as investigations into the genotoxic, carcinogenic, and reproductive and developmental effects of the compound. All studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within 24 hours. These studies are crucial for identifying the median lethal dose (LD50) and for guiding dose selection in subsequent studies.

Experimental Protocol: Acute Oral Toxicity in Rodents (Up-and-Down Procedure)

-

Test System: Male and female Sprague-Dawley rats (8-10 weeks old) and CD-1 mice (6-8 weeks old).

-

Administration: A single oral gavage of this compound formulated in 0.5% methylcellulose.

-

Dose Levels: A starting dose of 2000 mg/kg was used, with subsequent doses adjusted up or down by a factor of 3.2 based on the outcome of the previously dosed animal.

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.

-

Statistical Analysis: The LD50 was calculated using the maximum likelihood method.

Data Summary: Acute Toxicity

| Species | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Clinical Signs |

| Rat | Male | Oral | > 2000 | N/A | Piloerection, lethargy at doses ≥ 1000 mg/kg |

| Rat | Female | Oral | > 2000 | N/A | Piloerection, lethargy at doses ≥ 1000 mg/kg |

| Mouse | Male | Oral | 1500 | 1200 - 1800 | Ataxia, tremors, decreased activity at doses ≥ 500 mg/kg |

| Mouse | Female | Oral | 1650 | 1350 - 1950 | Ataxia, tremors, decreased activity at doses ≥ 500 mg/kg |

N/A: Not Applicable

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are conducted to characterize the toxicological profile of a substance following prolonged exposure. These studies help to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 28-Day and 90-Day Oral Toxicity in Rodents

-

Test System: Male and female Wistar rats (6-8 weeks old).

-

Administration: Daily oral gavage of this compound for 28 or 90 consecutive days.

-

Dose Levels (28-Day): 0 (vehicle), 50, 150, and 500 mg/kg/day.

-

Dose Levels (90-Day): 0 (vehicle), 25, 75, and 225 mg/kg/day.

-

Assessments: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.

-

Toxicokinetics: Blood samples were collected at specified time points to determine the systemic exposure to this compound.

Data Summary: Repeated Dose Toxicity in Rats

| Study Duration | Sex | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings |

| 28-Day | Male | 150 | Liver, Kidney | Increased liver enzymes (ALT, AST), renal tubular degeneration at 500 mg/kg/day. |

| 28-Day | Female | 150 | Liver, Kidney | Increased liver enzymes (ALT, AST), renal tubular degeneration at 500 mg/kg/day. |

| 90-Day | Male | 75 | Liver, Kidney, Spleen | Hepatocellular hypertrophy, chronic progressive nephropathy, and splenic lymphoid depletion at 225 mg/kg/day. |

| 90-Day | Female | 75 | Liver, Kidney | Hepatocellular hypertrophy and chronic progressive nephropathy at 225 mg/kg/day. |

NOAEL: No-Observed-Adverse-Effect-Level

Genetic Toxicology

Genetic toxicology studies are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.[1]

Experimental Protocols

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Method: Plate incorporation method with and without metabolic activation (S9 mix).

-

Concentrations: Five concentrations of this compound ranging from 5 to 5000 µ g/plate .

-

-

In Vitro Mammalian Chromosomal Aberration Test:

-

Test System: Human peripheral blood lymphocytes.

-

Method: Cells were exposed to this compound for 4 hours (with and without S9) and 24 hours (without S9).

-

Concentrations: Based on a preliminary cytotoxicity assay.

-

-

In Vivo Mammalian Erythrocyte Micronucleus Test:

-

Test System: Male and female C57BL/6 mice.

-

Administration: Two intraperitoneal injections of this compound at 24-hour intervals.

-

Dose Levels: 0, 125, 250, and 500 mg/kg.

-

Sample Collection: Bone marrow was collected 24 hours after the final dose.

-

Data Summary: Genetic Toxicology

| Assay | Test System | Metabolic Activation | Result | Conclusion |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and Without S9 | Negative | This compound is not mutagenic in bacteria. |

| In Vitro Chromosomal Aberration | Human Lymphocytes | With and Without S9 | Positive | This compound is clastogenic in vitro at cytotoxic concentrations. |

| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Negative | This compound did not induce chromosomal damage in vivo. |

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the tumor-forming potential of a substance. For some classes of pharmaceuticals, such as cytotoxic anticancer drugs, these studies may not be required if there is sufficient evidence of genotoxicity.[2]

Experimental Protocol: Two-Year Rodent Bioassay

-

Test System: Male and female Fischer 344 rats.

-

Administration: this compound was administered in the diet for 104 weeks.

-

Dose Levels: 0, 10, 30, and 90 mg/kg/day.

-

Assessments: Survival, clinical signs, body weight, food consumption, hematology, and comprehensive histopathological examination of all tissues.

Data Summary: Carcinogenicity in Rats

| Sex | Target Organ | Tumor Type | Incidence in High Dose Group | Incidence in Control Group | Conclusion |

| Male | Liver | Hepatocellular Adenoma | 15/50 | 2/50 | Evidence of carcinogenic potential in the liver of male rats at the highest dose tested. |

| Female | Uterus | Endometrial Stromal Polyp | 12/50 | 3/50 | Evidence of carcinogenic potential in the uterus of female rats at the highest dose tested. |

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of a substance on fertility, embryonic and fetal development, and pre- and postnatal development.[3][4][]

Experimental Protocols

-

Fertility and Early Embryonic Development (Segment I):

-

Test System: Male and female Wistar rats.

-

Dosing: Males were dosed for 4 weeks prior to mating and through the mating period. Females were dosed for 2 weeks prior to mating, during mating, and until gestation day 7.

-

Endpoints: Mating performance, fertility indices, and early embryonic development.

-

-

Embryo-Fetal Development (Segment II):

-

Test System: Pregnant Wistar rats and New Zealand White rabbits.

-

Dosing: Dosed during the period of organogenesis (gestation days 6-17 for rats and 7-19 for rabbits).

-

Endpoints: Maternal toxicity, and fetal external, visceral, and skeletal abnormalities.

-

-

Pre- and Postnatal Development (Segment III):

-

Test System: Pregnant Wistar rats.

-

Dosing: Dosed from gestation day 6 through lactation day 20.

-

Endpoints: Maternal toxicity, and pup viability, growth, and development.

-

Data Summary: Reproductive and Developmental Toxicology

| Study Type | Species | NOAEL (Maternal Toxicity) (mg/kg/day) | NOAEL (Developmental Toxicity) (mg/kg/day) | Key Findings |

| Fertility (Segment I) | Rat | 50 | 50 | At 150 mg/kg/day, decreased mating and fertility indices were observed. |

| Embryo-Fetal Dev. (Segment II) | Rat | 40 | 20 | At ≥ 40 mg/kg/day, an increased incidence of skeletal variations was observed. |

| Embryo-Fetal Dev. (Segment II) | Rabbit | 30 | 15 | At ≥ 30 mg/kg/day, an increased incidence of visceral and skeletal malformations was observed. |

| Pre/Postnatal Dev. (Segment III) | Rat | 25 | 25 | At 75 mg/kg/day, decreased pup viability and lower pup body weights were observed. |

Signaling Pathways and Experimental Workflows

Putative Toxicity Pathway for this compound

Caption: Putative mechanism of this compound-induced cellular toxicity.

Experimental Workflow for In Vivo Micronucleus Assay

Caption: Workflow for the in vivo micronucleus genotoxicity assay.

Logical Relationship for Carcinogenicity Assessment

Caption: Decision-making logic for conducting a 2-year rodent carcinogenicity study.

References

Understanding the Pharmacokinetics of N-desmethyldimetacrine: A Technical Guide

Aimed at researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the pharmacokinetics of N-desmethyldimetacrine, the primary active metabolite of the tricyclic antidepressant, dimetacrine.

Dimetacrine, a tricyclic antidepressant (TCA) utilized in Europe for the management of depressive disorders, undergoes significant hepatic metabolism.[1] A crucial metabolic pathway for tertiary amine TCAs like dimetacrine is N-demethylation, which is primarily mediated by cytochrome P450 (CYP) enzymes and results in the formation of N-desmethyldimetacrine. This metabolite is believed to be pharmacologically active, contributing to the overall therapeutic profile of the parent drug.

This guide synthesizes the available information on the pharmacokinetics of N-desmethyldimetacrine, drawing upon data from its parent compound and analogous N-desmethyl metabolites of other TCAs due to the limited direct research on this specific molecule.

Metabolic Transformation: From Dimetacrine to N-desmethyldimetacrine

The biotransformation of dimetacrine to N-desmethyldimetacrine occurs predominantly in the liver. This process involves the enzymatic removal of a methyl group from the tertiary amine side chain of the dimetacrine molecule.

The Role of Cytochrome P450 Enzymes

The N-demethylation of TCAs is a well-established function of the hepatic cytochrome P450 system. While the specific CYP isoforms responsible for the metabolism of dimetacrine have not been definitively elucidated, it is highly probable that CYP2D6, CYP2C19, and CYP3A4, the primary enzymes involved in the metabolism of other TCAs, play a significant role. Genetic variations in these enzymes can lead to considerable differences in metabolic rates among individuals, affecting the plasma concentrations of both the parent drug and its N-desmethyl metabolite.

Pharmacokinetic Profile

Direct and detailed pharmacokinetic studies specifically on N-desmethyldimetacrine are scarce in scientific literature. However, its pharmacokinetic properties can be inferred from the data available for dimetacrine and by comparison with other N-desmethyl metabolites of TCAs.

Pharmacokinetic Data of Dimetacrine (Parent Compound)

The table below summarizes the known pharmacokinetic parameters for dimetacrine.

| Parameter | Value |

| Biological Half-Life | Approximately 10 hours[2][3] |

| Route of Elimination | Roughly 70% of the administered dose is excreted through urine and feces within 48 hours.[2][3] |

| Distribution | Following administration, the highest tissue concentrations are observed at 1 hour in various organs, including the brain, heart, lungs, liver, spleen, and kidneys.[2][3] |

Inferred Pharmacokinetic Characteristics of N-desmethyldimetacrine

Based on the established pharmacokinetic patterns of N-desmethyl metabolites of other tricyclic antidepressants, the following properties are anticipated for N-desmethyldimetacrine. It is important to recognize that these are estimations and necessitate experimental validation.

| Parameter | Inferred Property | Rationale Based on Other TCAs |

| Half-Life | Likely to be longer than that of the parent compound, dimetacrine. | N-desmethyl metabolites of TCAs frequently exhibit longer elimination half-lives than their parent drugs. |

| Metabolism | Expected to undergo further metabolism, primarily through hydroxylation and subsequent glucuronide conjugation. | This is a common metabolic cascade for secondary amine TCA metabolites. |

| Pharmacological Activity | Presumed to be pharmacologically active. | N-desmethyl metabolites of TCAs are often active and contribute significantly to the overall therapeutic effect. |

| Plasma Concentration | Expected to be variable, contingent on its rate of formation from dimetacrine and its own clearance rate. | At steady-state, plasma concentrations of N-desmethyl metabolites can surpass those of the parent compound. |

Experimental Protocols for Quantification

The accurate measurement of N-desmethyldimetacrine in biological samples like plasma or urine is fundamental for pharmacokinetic analysis. Although a specific, validated analytical method for N-desmethyldimetacrine has not been widely published, a reliable and sensitive method can be established by adapting protocols used for other TCAs and their metabolites.

Hypothetical Protocol: Quantification of N-desmethyldimetacrine in Human Plasma via LC-MS/MS

This section outlines a plausible methodology for the extraction and quantification of N-desmethyldimetacrine from human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To isolate N-desmethyldimetacrine from the complex plasma matrix.

-

Materials:

-

Human plasma samples.

-

An appropriate internal standard (e.g., a deuterated analog of N-desmethyldimetacrine).

-

Mixed-mode cation exchange SPE cartridges.

-

HPLC-grade methanol and acetonitrile.

-

Ammonium hydroxide and formic acid.

-

-

Procedure:

-

Condition the SPE cartridge sequentially with methanol and water.

-

Fortify a 1 mL plasma sample with the internal standard.

-

Dilute the plasma with a suitable buffer (e.g., phosphate buffer at pH 6.0).

-

Load the diluted plasma onto the conditioned SPE cartridge.

-

Wash the cartridge with water, followed by a low-concentration organic wash (e.g., 5% methanol in water) to eliminate interfering substances.

-

Elute the analyte and the internal standard using a solution of 5% ammonium hydroxide in methanol.

-

Evaporate the collected eluate to dryness using a gentle stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase for subsequent LC-MS/MS analysis.

-

2. Chromatographic Separation: Liquid Chromatography (LC)

-

Objective: To achieve chromatographic separation of N-desmethyldimetacrine from other sample components prior to detection.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Elution: A linear gradient elution from a low to a high concentration of mobile phase B over a duration sufficient to ensure optimal separation.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Detection: Tandem Mass Spectrometry (MS/MS)

-

Objective: To enable the sensitive and specific detection and quantification of N-desmethyldimetacrine.

-

Instrumentation: A triple quadrupole mass spectrometer.

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

A specific precursor-to-product ion transition for N-desmethyldimetacrine will be determined via infusion of a standard solution.

-

A corresponding MRM transition will be monitored for the internal standard.

-

-

Data Analysis: The concentration of N-desmethyldimetacrine in the plasma samples will be calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed in a blank biological matrix.

Visual Representations

Metabolic Pathway of Dimetacrine

Caption: Metabolic pathway of dimetacrine to N-desmethyldimetacrine and subsequent metabolites.

Experimental Workflow for N-desmethyldimetacrine Analysis

Caption: Experimental workflow for the quantification of N-desmethyldimetacrine in plasma.

Concluding Remarks

While direct pharmacokinetic data on N-desmethyldimetacrine remain limited, a strong scientific basis exists to infer its formation from dimetacrine via N-demethylation, a characteristic metabolic route for tricyclic antidepressants. It is anticipated that N-desmethyldimetacrine possesses a longer half-life than its parent compound and contributes to the overall pharmacological activity. The analytical methodologies for its quantification in biological matrices are well-established for analogous compounds and can be readily adapted. Further dedicated research is essential to definitively characterize the pharmacokinetics and metabolic fate of N-desmethyldimetacrine, which will provide a more complete understanding of its role in the clinical efficacy and safety of dimetacrine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Monometacrine

For Research Purposes Only

These application notes provide a comprehensive overview of the synthesis and purification of Monometacrine (also known as N-desmethyldimetacrine), a tricyclic antidepressant, intended for researchers, scientists, and drug development professionals. The following protocols are based on established chemical principles and general methods for related compounds, as specific literature on the synthesis of this compound is limited.

Introduction

This compound is a tricyclic compound and the N-desmethyl analogue of dimetacrine.[1] It has been described as an antidepressant but was never commercially marketed.[1] As a metabolite of dimetacrine, its synthesis and purification are of interest for pharmacological and toxicological research. This document outlines a potential synthetic route and purification strategy for obtaining this compound in a research laboratory setting.

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | 3-(9,9-dimethylacridin-10-yl)-N-methylpropan-1-amine |

| Chemical Formula | C19H24N2 |

| Molar Mass | 280.415 g/mol |

| Appearance | (Predicted) Crystalline solid |

| Solubility | (Predicted) Soluble in organic solvents like ethanol, methanol, and chloroform. The hydrochloride salt is expected to be water-soluble. |

Synthesis of this compound

A plausible synthetic route to this compound is the N-demethylation of its parent compound, dimetacrine. This approach is common for the synthesis of secondary amines from their tertiary amine precursors.

Caption: Synthesis of this compound via N-demethylation.

This protocol is a general guideline and may require optimization. A successful approach for N-demethylation of a similar bicyclic hexahydroaporphine involved the hydrolysis of an N-formyl precursor.[2] An alternative, the von Braun reaction, was also attempted but resulted in product decomposition during hydrolysis, highlighting the sensitivity of such compounds.[2]

Materials:

-

Dimetacrine

-

N-formylating agent (e.g., ethyl formate)

-

Ethanolic potassium hydroxide

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate

-

Organic solvents (e.g., ethanol, diethyl ether, dichloromethane)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

N-Formylation of Dimetacrine:

-

Dissolve Dimetacrine in a suitable solvent such as ethanol in a round-bottom flask.

-

Add an excess of the N-formylating agent (e.g., ethyl formate).

-

Reflux the mixture for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

-

Hydrolysis of the N-formyl Intermediate:

-

Dissolve the crude N-formyl intermediate in ethanolic potassium hydroxide.

-

Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane to remove any non-basic impurities.

-

-

Isolation of this compound:

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.

-

Wash the acidic aqueous layer with diethyl ether to remove any remaining impurities.

-

Make the aqueous layer basic (pH ~10-12) by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide.

-

Extract the liberated this compound free base into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain crude this compound.

-

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material (Dimetacrine) | 10 g |

| Crude Yield of this compound | 7.5 g (approx. 80%) |

| Purity (by HPLC before purification) | ~85% |

Purification of this compound

Purification of the crude this compound is essential to obtain a high-purity product for research applications. A combination of column chromatography and recrystallization is recommended.

Caption: Purification workflow for this compound.

Column chromatography is a standard technique for purifying organic compounds.

Materials:

-

Crude this compound

-

Silica gel (or alumina)

-

Chromatography column

-

Solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of triethylamine to prevent tailing of the amine)

-

Test tubes for fraction collection

-

TLC plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, non-polar eluent.

-

Pour the slurry into the chromatography column and allow it to pack evenly.

-

Add a layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the chromatography solvent.

-

Carefully load the sample onto the top of the column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it.

-

Collect fractions in test tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions using TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Recrystallization is a technique used to purify solid compounds based on differences in solubility.

Materials:

-

Purified this compound from column chromatography

-

Recrystallization solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection:

-

Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for similar compounds include ethanol/water or hexane/ethyl acetate.

-

-

Dissolution:

-

Place the purified this compound in an Erlenmeyer flask.

-

Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Quantitative Data (Hypothetical):

| Parameter | Value |

| Yield after Column Chromatography | 6.0 g (80% recovery) |

| Yield after Recrystallization | 5.1 g (85% recovery) |

| Final Purity (by HPLC) | >98% |

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

Analytical Methods:

| Technique | Purpose | Expected Results |

| HPLC | Purity assessment and quantification. | A single major peak corresponding to this compound. |

| ¹H NMR | Structural elucidation. | Peaks corresponding to the protons in the this compound structure. |

| Mass Spectrometry | Molecular weight confirmation. | A molecular ion peak corresponding to the mass of this compound (m/z = 280.41). |

General HPLC methods for tricyclic antidepressants often utilize a C18 column with a mobile phase consisting of acetonitrile and a buffer.[3]

Signaling Pathway (Hypothesized)

As a tricyclic antidepressant, this compound is expected to act by inhibiting the reuptake of neurotransmitters like norepinephrine and serotonin in the brain, similar to other drugs in its class.[4] This increases the concentration of these neurotransmitters in the synaptic cleft, leading to an antidepressant effect.

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This document provides a detailed, albeit theoretical, guide for the synthesis and purification of this compound for research applications. The proposed N-demethylation of dimetacrine, followed by purification using column chromatography and recrystallization, should yield a high-purity product suitable for further investigation. Researchers should perform all experiments with appropriate safety precautions and may need to optimize the described protocols for their specific laboratory conditions. Analytical characterization is crucial to confirm the identity and purity of the final compound.

References

- 1. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cores.emory.edu [cores.emory.edu]

- 4. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]

Application Notes and Protocols for the Analytical Detection of Monometacrine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monometacrine, also known as desmethyldimetacrine, is a tricyclic antidepressant (TCA) and a metabolite of the drug dimetacrine.[1] Although never marketed, its structural similarity to other TCAs necessitates the availability of robust analytical methods for its detection and quantification in biological matrices for research, clinical, and forensic purposes. This document provides detailed application notes and protocols for the analysis of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for bioanalytical testing of such compounds. The protocols are based on established methods for other tricyclic antidepressants and acridine derivatives due to the limited availability of specific methods for this compound.

Analytical Methods Overview

The primary methods for the quantitative analysis of tricyclic antidepressants, including this compound, in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS.[3][4]

Sample Preparation: A critical step in the analysis of drugs in biological matrices is the effective removal of interferences such as proteins and phospholipids. Common techniques for TCAs include:

-

Protein Precipitation (PPT): A simple and rapid method involving the addition of an organic solvent like acetonitrile or methanol to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the matrix based on its differential solubility in two immiscible liquids.[2]

-

Solid-Phase Extraction (SPE): A highly efficient and selective method that uses a solid sorbent to isolate the analyte of interest.[2][5]

Quantitative Data for Structurally Similar Tricyclic Antidepressants

Due to the lack of specific quantitative data for this compound, the following table summarizes typical validation parameters for the analysis of other tricyclic antidepressants in biological samples using LC-MS/MS. These values can serve as a benchmark for the development and validation of a method for this compound.

| Analyte | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |

| Amitriptyline | Whole Blood | 2.5 | 2.5 - 900 | N/A | [6] |

| Nortriptyline | Whole Blood | 2.5 | 2.5 - 900 | N/A | [6] |

| Imipramine | Whole Blood | 2.5 | 2.5 - 900 | N/A | [6] |

| Desipramine | Whole Blood | 2.5 | 2.5 - 900 | N/A | [6] |

| Clomipramine | Plasma | 2.5 | 2.5 - 120 | 61.5 - 71.7 | [7] |

| Doxepin | Whole Blood | N/A | N/A | N/A | [5] |

| Citalopram | Serum | 10 | 10 - 1000 | N/A | [8] |

| Fluoxetine | Serum | 10 | 10 - 1000 | N/A | [8] |

N/A: Not Available in the cited reference.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Quantification of this compound in Human Plasma

This protocol describes a hypothetical, yet robust, method for the analysis of this compound in human plasma based on common practices for tricyclic antidepressants.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 1 mL of human plasma, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar TCA like Imipramine-d3).

-

Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water and 1 mL of 0.1 M phosphate buffer (pH 6.0).

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and then 1 mL of methanol.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

-

This compound: Precursor ion (Q1) m/z 281.2 → Product ion (Q3) m/z [To be determined experimentally, likely a fragment resulting from the loss of the side chain]. A second product ion should be selected for confirmation.

-

Internal Standard (e.g., Imipramine-d3): Precursor ion (Q1) m/z 286.2 → Product ion (Q3) m/z 91.1.

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

4. Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as:

-

Selectivity

-

Linearity and Range

-

Accuracy and Precision

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Simplified signaling pathway of tricyclic antidepressants.

Concluding Remarks

The provided protocols and information offer a comprehensive starting point for the development and validation of a robust analytical method for this compound in biological samples. Given the absence of specific literature for this analyte, the adaptation of methods for structurally related tricyclic antidepressants is a sound scientific approach. Researchers should perform thorough in-house validation to ensure the method is fit for its intended purpose. The diagrams provided offer a visual representation of the experimental workflow and the generally accepted mechanism of action for this class of compounds.

References

- 1. Quantification of antidepressants using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants [ijnc.ir]

- 3. mdpi.com [mdpi.com]

- 4. Applications of Gas Chromatography for Tricyclic Antidepressants Analysis | Encyclopedia MDPI [encyclopedia.pub]

- 5. wsp.wa.gov [wsp.wa.gov]